molecular formula C23H29Cl2N3O4 B1302554 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride CAS No. 204320-65-0

4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride

Cat. No.: B1302554
CAS No.: 204320-65-0
M. Wt: 482.4 g/mol
InChI Key: YPIAQRIOWDEWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride typically involves the following steps:

    Fmoc Protection: The amino group of the ethylamine is protected using the Fmoc group.

    Piperazine Formation: The protected ethylamine is then reacted with piperazine to form the piperazine derivative.

    Acetylation: The piperazine derivative is acetylated to introduce the acetic acid moiety.

    Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like piperidine for Fmoc deprotection, acyl chlorides for acylation, and oxidizing or reducing agents as needed. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: For the development of peptide-based drugs and therapeutic agents.

    Biological Studies: In the study of protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4.2ClH/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h1-8,21H,9-16H2,(H,24,29)(H,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIAQRIOWDEWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373256
Record name {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204320-65-0
Record name {4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.